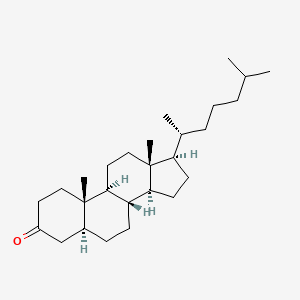

5α-胆甾-3-酮

描述

Synthesis Analysis

The synthesis of steroidal compounds like 5alpha-Cholestan-3-one often involves complex procedures aiming to achieve high yields and specificity. For instance, Dayal et al. (1976) describe the synthesis of various 5beta-cholestane derivatives, emphasizing the methods that yield higher product purity and quantity than previously established methods. These syntheses involve steps like performic acid oxidation and careful control of reaction conditions to avoid unwanted byproducts (Dayal et al., 1976).

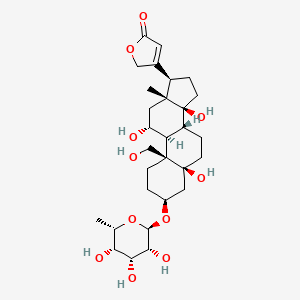

Molecular Structure Analysis

The molecular structure of 5alpha-Cholestan-3-one, like other steroidal compounds, is analyzed using various spectroscopic techniques, including gas-liquid chromatography, infrared spectroscopy, proton magnetic resonance, and mass spectrometry. These techniques help in confirming the molecular structure, functional groups, and stereochemistry of the synthesized compounds, providing a detailed understanding of their chemical nature and potential biological roles.

Chemical Reactions and Properties

Steroidal compounds undergo a variety of chemical reactions that modify their structure and, consequently, their biological activity. The reactivity of 5alpha-Cholestan-3-one towards the formation of thiazolyl derivatives, as studied by Elmegeed et al. (2005), shows its potential for generating compounds with antiinflammatory activity. This highlights the chemical versatility of steroidal backbones in synthesizing derivatives for potential therapeutic uses (Elmegeed et al., 2005).

Physical Properties Analysis

The physical properties of 5alpha-Cholestan-3-one, such as solubility, melting point, and crystalline structure, are crucial for its identification, purification, and application in various biological studies. These properties are determined through empirical studies and contribute to the understanding of how this compound interacts in biological systems and how it can be manipulated in laboratory settings.

Chemical Properties Analysis

Understanding the chemical properties of 5alpha-Cholestan-3-one, including its reactivity, stability, and interactions with other molecules, is essential for its use in research and potential therapeutic applications. The chemical synthesis and reactions it undergoes provide insights into its functional group chemistry, the influence of its steroidal structure on reactivity, and its role in the biosynthesis and metabolism of cholesterol and other related compounds.

- Dayal et al., 1976 - Synthesis of 5beta-cholestane derivatives.

- Elmegeed et al., 2005 - Reactivity towards the formation of thiazolyl derivatives.

科学研究应用

-

Chemical Synthesis

-

Gas Chromatography and High-Performance Liquid Chromatography

- Summary of Application : 5alpha-Cholestan-3-one has been used as an internal standard in gas phase chromatography (GC) and high-performance liquid chromatography (HPLC) to quantify cholesterol in meat products .

- Results or Outcomes : This method allows for the accurate quantification of cholesterol in meat products .

-

Endogenous Metabolite

-

Quantification of Active Compounds in Oils

- Summary of Application : 5alpha-Cholestan-3-one has been used in a comparison study to quantify the active compounds in oils .

- Methods of Application : In this application, a known amount of 5alpha-Cholestan-3-one would be added to the oil sample. Then, the sample would be analyzed using a gas chromatograph coupled to a mass spectrometer .

- Results or Outcomes : This method allows for the accurate quantification of active compounds in oils .

-

Pharmaceutical Research

- Summary of Application : 5alpha-Cholestan-3-one is used in pharmaceutical research as a reference compound .

- Methods of Application : It can be used in various assays and tests to study its interactions with other compounds, its effects on biological systems, and its potential therapeutic uses .

- Results or Outcomes : The outcomes of these studies can contribute to the development of new drugs and therapies .

-

Biochemical Research

- Summary of Application : 5alpha-Cholestan-3-one is an endogenous metabolite, meaning it is naturally produced in the body . It can be used in biochemical research to study metabolic pathways .

- Methods of Application : Its levels can be measured in biological samples to study various physiological and pathological processes .

- Results or Outcomes : Changes in the levels of 5alpha-Cholestan-3-one could indicate certain health conditions or the effects of a treatment .

安全和危害

属性

IUPAC Name |

(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-20,22-25H,6-17H2,1-5H3/t19-,20+,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESKGJQREUXSRR-UXIWKSIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016294 | |

| Record name | 5alpha-Cholestan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5alpha-Cholestanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

5alpha-Cholestan-3-one | |

CAS RN |

566-88-1 | |

| Record name | 5α-Cholestan-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=566-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | pha-Cholestanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5alpha-Cholestan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5alpha-Cholestanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

128 - 130 °C | |

| Record name | 5alpha-Cholestanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

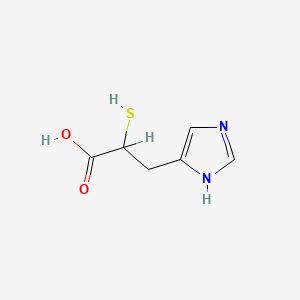

Synthesis routes and methods

Procedure details

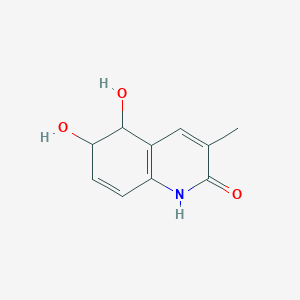

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

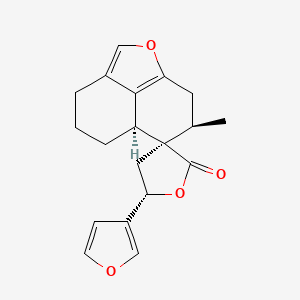

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-Pyridinylmethyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B1201974.png)